molecular formula C14H14BrN3O3S B7009425 N-(3-bromophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide

N-(3-bromophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide

Cat. No.: B7009425
M. Wt: 384.25 g/mol
InChI Key: KCPVYFIBNKVRJH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a sulfonyl group, a cyclopropyl ring, and a pyrazole carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

N-(3-bromophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c1-18-13(12(8-16-18)9-5-6-9)14(19)17-22(20,21)11-4-2-3-10(15)7-11/h2-4,7-9H,5-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPVYFIBNKVRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)C(=O)NS(=O)(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the cyclization of appropriate hydrazones with nitroolefins, followed by functional group modifications to introduce the bromophenyl and sulfonyl groups . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of bromophenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-bromophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl pyrazole derivatives and bromophenyl-containing molecules. Examples include:

  • N-(3-chlorophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide
  • N-(3-fluorophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide

Uniqueness

What sets N-(3-bromophenyl)sulfonyl-4-cyclopropyl-2-methylpyrazole-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, enhances its ability to participate in substitution reactions and interact with biological targets.

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